

Application Note: Mass Spectrometry Fragmentation Analysis of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide

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Compound of Interest

Compound Name: 1-(2-Tetrahydrofuroyl)piperazine
hydrobromide

Cat. No.: B1355225

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol and theoretical fragmentation analysis for **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** using mass spectrometry. The described methodology is essential for the structural elucidation and quality control of this piperazine derivative, which is a key intermediate in pharmaceutical synthesis. The expected fragmentation patterns are discussed based on established principles of mass spectrometry and literature on related piperazine compounds.

Introduction

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical intermediate used in the synthesis of various pharmaceutical compounds.^{[1][2][3]} Its molecular structure consists of a piperazine ring acylated with a tetrahydrofuroyl group.^{[1][2]} Mass spectrometry is a powerful analytical technique for the structural confirmation and purity assessment of such compounds. Understanding the fragmentation pattern is crucial for identifying the molecule and its potential metabolites or degradation products. This document outlines a standard protocol for its analysis by mass spectrometry and discusses the expected fragmentation pathways.

The chemical formula for the free base of the compound is $C_9H_{16}N_2O_2$ with a molecular weight of 184.24 g/mol.^{[3][4][5][6]} The hydrobromide salt will readily dissociate in the ionization

source of the mass spectrometer, and the free base will be protonated to yield the molecular ion $[M+H]^+$ with a mass-to-charge ratio (m/z) of approximately 185.1285.

Experimental Protocols

Sample Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh 1 mg of **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** and dissolve it in 1 mL of a suitable solvent such as methanol or a mixture of water and acetonitrile (50:50 v/v).
- **Working Solution (10 µg/mL):** Dilute the stock solution 1:100 with the same solvent to obtain a final concentration of 10 µg/mL.
- **Final Dilution for Infusion:** Further dilute the working solution to a final concentration of 1 µg/mL with the mobile phase for direct infusion analysis.

Mass Spectrometry Analysis

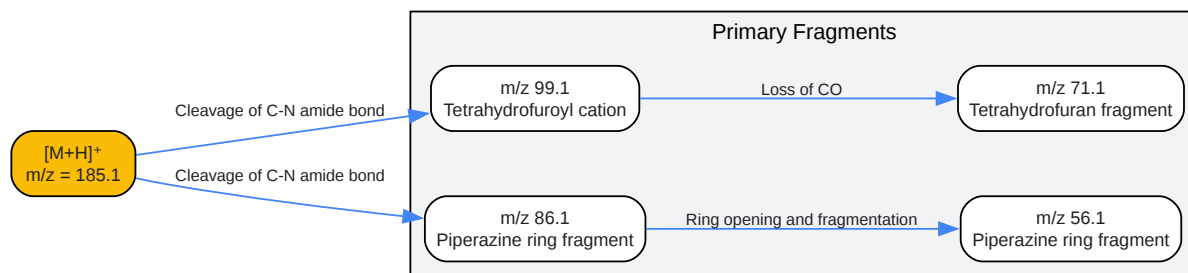
A generic protocol for analysis on a triple quadrupole or Q-TOF mass spectrometer is provided below. Instrument parameters should be optimized for the specific instrument being used.

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 - 4.5 kV
Cone Voltage	20 - 40 V
Source Temperature	120 - 150 °C
Desolvation Temperature	350 - 450 °C
Desolvation Gas Flow	600 - 800 L/hr (Nitrogen)
Cone Gas Flow	50 L/hr (Nitrogen)
Collision Gas	Argon
Collision Energy	Ramped from 10 to 40 eV for MS/MS
Mass Range	m/z 50 - 300
Data Acquisition	Full scan MS and product ion scan (MS/MS) of the protonated molecule ($[M+H]^+$ at m/z 185.1)

Predicted Fragmentation Pathway and Data

Based on the fragmentation patterns of similar piperazine derivatives, the primary fragmentation of 1-(2-Tetrahydrofuroyl)piperazine is expected to occur at the amide bond and within the piperazine and tetrahydrofuran rings.[7][8] The protonated molecule ($[M+H]^+$ at m/z 185.1) is expected to undergo collision-induced dissociation (CID) to produce several characteristic fragment ions.

A proposed fragmentation pathway is illustrated in the diagram below. The initial protonation is likely to occur on the secondary amine of the piperazine ring.



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Caption: Proposed fragmentation pathway of 1-(2-Tetrahydrofuroyl)piperazine.

Summary of Expected Fragment Ions

The following table summarizes the expected major fragment ions, their proposed structures, and the neutral loss from the precursor ion.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Fragment Structure
185.1	99.1	86.0	Tetrahydro-2-furoyl cation
185.1	86.1	99.0	Protonated piperazine
99.1	71.1	28.0 (CO)	Tetrahydrofuryl cation
86.1	56.1	30.0 (CH ₂ NH)	Ethylaziridinium cation

Discussion

The fragmentation of 1-(2-Tetrahydrofuroyl)piperazine is anticipated to be dominated by the cleavage of the amide bond, which is a common fragmentation pathway for acylated amines. This cleavage can result in the formation of the tetrahydro-2-furoyl cation (m/z 99.1) or the protonated piperazine ring (m/z 86.1). The relative abundance of these fragments will depend on the collision energy and the gas-phase basicity of the nitrogen atoms.

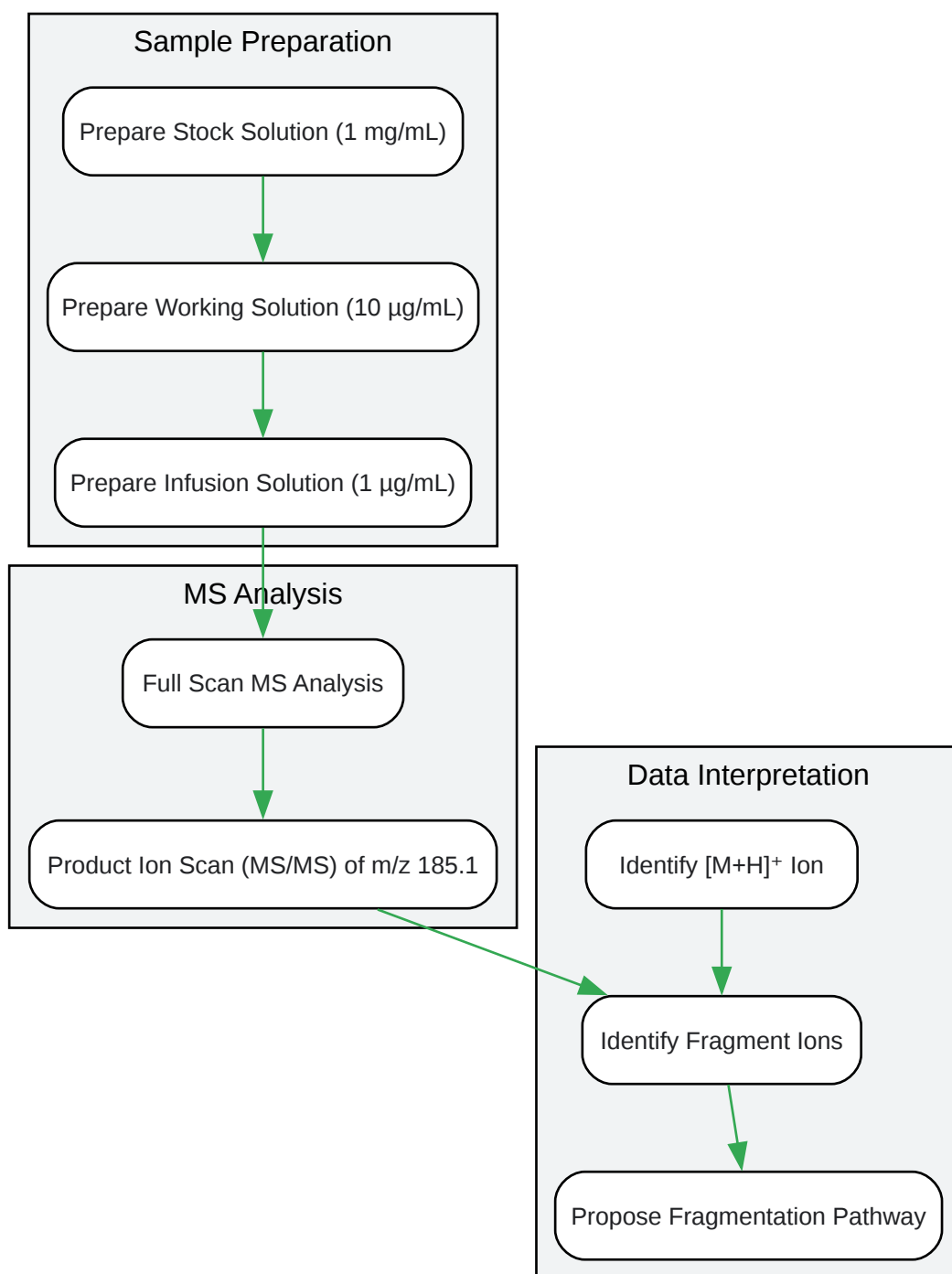
Further fragmentation of the tetrahydro-2-furoyl cation (m/z 99.1) can occur through the loss of carbon monoxide (CO), a stable neutral molecule, to yield the tetrahydrofuryl cation at m/z 71.1. The protonated piperazine fragment (m/z 86.1) can undergo ring opening and further fragmentation to produce characteristic ions such as m/z 56.1.

Conclusion

This application note provides a comprehensive theoretical framework and a practical experimental protocol for the mass spectrometric analysis of **1-(2-Tetrahydrofuroyl)piperazine hydrobromide**. The predicted fragmentation pattern, centered around the cleavage of the amide bond and subsequent fragmentation of the resulting ions, offers a reliable basis for the structural confirmation of this compound. The provided methodology can be readily adapted by researchers and scientists in pharmaceutical development and quality control.

Experimental Workflow

The logical flow of the experimental and analytical process is depicted below.



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Caption: Workflow for the mass spectrometric analysis of 1-(2-Tetrahydrofuroyl)piperazine.

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